molecular formula C22H32O8 B191419 HT-2 Toxin CAS No. 26934-87-2

HT-2 Toxin

Cat. No.: B191419
CAS No.: 26934-87-2
M. Wt: 424.5 g/mol
InChI Key: PNKLMTPXERFKEN-QTSOIFTBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: HT-2 toxin can be synthesized through the biotransformation of T-2 toxin. This process involves the use of specific enzymes, such as carboxylesterase, which catalyze the hydrolysis of T-2 toxin to produce this compound . The reaction conditions typically include a controlled environment with optimal temperature and pH to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of mycotoxins. The this compound is then extracted and purified using various chromatographic techniques .

Comparison with Similar Compounds

HT-2 toxin remains a critical compound for research due to its significant impact on health and agriculture. Understanding its properties, reactions, and applications can help mitigate its risks and harness its potential for scientific advancements.

Properties

CAS No.

26934-87-2

Molecular Formula

C22H32O8

Molecular Weight

424.5 g/mol

IUPAC Name

[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1

InChI Key

PNKLMTPXERFKEN-QTSOIFTBSA-N

Isomeric SMILES

CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Pictograms

Acute Toxic; Irritant

Synonyms

3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene
HT-2 toxin
toxin HT 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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